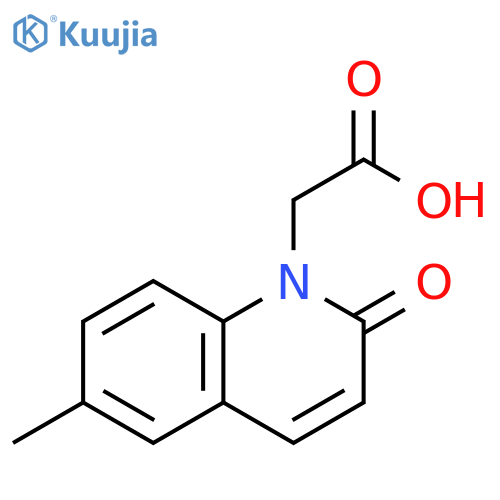Cas no 1355233-21-4 ((6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid)

1355233-21-4 structure
商品名:(6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid
(6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid 化学的及び物理的性質
名前と識別子
-
- (6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid
- 1(2H)-Quinolineacetic acid, 6-methyl-2-oxo-
- 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid
- SCHEMBL14564431
- 1355233-21-4
- SB70888
- 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)aceticacid
-
- インチ: 1S/C12H11NO3/c1-8-2-4-10-9(6-8)3-5-11(14)13(10)7-12(15)16/h2-6H,7H2,1H3,(H,15,16)
- InChIKey: IOZKJHFQNNBFFS-UHFFFAOYSA-N
- ほほえんだ: N1(CC(O)=O)C2=C(C=C(C)C=C2)C=CC1=O
計算された属性
- せいみつぶんしりょう: 217.07389321g/mol
- どういたいしつりょう: 217.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.311±0.06 g/cm3(Predicted)
- ふってん: 411.1±45.0 °C(Predicted)
- 酸性度係数(pKa): 3.66±0.10(Predicted)
(6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM244991-1g |
2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid |
1355233-21-4 | 97% | 1g |
$411 | 2021-08-04 | |
| Chemenu | CM244991-5g |
2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid |
1355233-21-4 | 97% | 5g |
$1043 | 2021-08-04 | |
| Chemenu | CM244991-10g |
2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid |
1355233-21-4 | 97% | 10g |
$1332 | 2021-08-04 | |
| Chemenu | CM244991-1g |
2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid |
1355233-21-4 | 97% | 1g |
$436 | 2022-06-13 |
(6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid 関連文献
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
1355233-21-4 ((6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid) 関連製品
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
